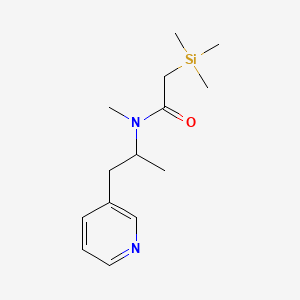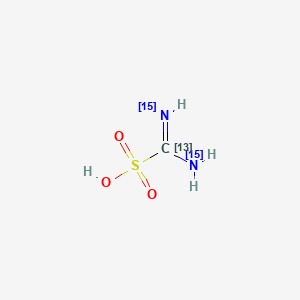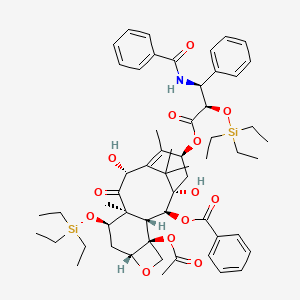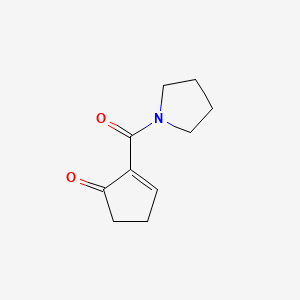
Brombuterol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brombuterol hydrochloride is an agonist of the β2-adrenergic receptor (β2-AR) . It has been used as an illicit feed additive to increase the muscle-to-fat ratio of livestock .
Molecular Structure Analysis
The molecular structure of Brombuterol hydrochloride is represented by the SMILES stringBrC1=C(N)C(Br)=CC(C(CNC(C)(C)C)O)=C1.Cl . Its molecular formula is C12H18Br2N2O • HCl and it has a molecular weight of 402.55 g/mol . Physical And Chemical Properties Analysis
Brombuterol hydrochloride has a molecular weight of 402.55 g/mol . Its molecular formula is C12H18Br2N2O • HCl .Aplicaciones Científicas De Investigación
Food Safety and Residue Analysis
Brombuterol hydrochloride has been used as an additive in animal feed to enhance the lean meat-to-fat ratio. However, due to its potential harm to consumers, there is a significant need for sensitive, simple, and rapid analytical methods to monitor brombuterol residue in food products. A study has developed a competitive lateral flow immunochromatographic assay (FLIA) based on surface-enhanced Raman scattering (SERS) for ultrasensitive quantitative determination of brombuterol in swine liver, pork, and feed samples .
Nanotechnology and Sensor Development
A novel application of brombuterol hydrochloride is in the field of nanotechnology, where it is used to develop electrochemiluminescent immunoassays. These assays employ a multiple signal amplification strategy using dendrimers and nanoparticles, providing a sensitive method for detecting brombuterol with applications in clinical, environmental, and food analyses .
Mecanismo De Acción
Target of Action
Brombuterol hydrochloride, also known as Bambuterol, primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions, making them key targets in the management of respiratory conditions .
Mode of Action
Brombuterol hydrochloride acts as an agonist to the β2-adrenergic receptors . This interaction stimulates the intracellular enzyme adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels leads to relaxation of bronchial smooth muscle, resulting in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Brombuterol hydrochloride involves the β2-adrenergic receptor signaling pathway . The activation of this pathway leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to relaxation of bronchial smooth muscle and inhibition of pro-inflammatory mediators .
Pharmacokinetics
Brombuterol hydrochloride exhibits extensive hepatic metabolism, and is further metabolized to terbutaline by plasma cholinesterase . It has a bioavailability of 20% . The elimination half-life of Brombuterol hydrochloride is approximately 13 hours, and that of its active metabolite, terbutaline, is approximately 21 hours . The compound is primarily excreted via the renal route .
Result of Action
The primary result of Brombuterol hydrochloride’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms associated with conditions such as asthma, bronchitis, and emphysema .
Action Environment
The action of Brombuterol hydrochloride can be influenced by various environmental factors. For instance, concomitant administration of Brombuterol hydrochloride with corticosteroids, diuretics, and xanthine derivatives (such as theophylline) increases the risk of hypokalemia (decreased levels of potassium in the blood) . Furthermore, Brombuterol hydrochloride acts as a cholinesterase inhibitor, and can prolong the duration of action of suxamethonium (succinylcholine) and other drugs whose breakdown in the body depends on cholinesterase function .
Propiedades
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFKIAOVSGRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944512 |
Source


|
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brombuterol hydrochloride | |
CAS RN |
21912-49-2 |
Source


|
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)